(E)-(3-Aminoprop-1-en-1-yl)boronic acid

Description

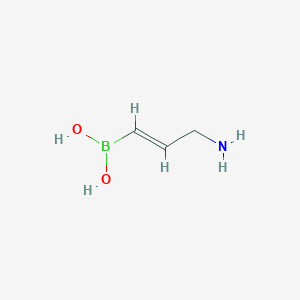

(E)-(3-Aminoprop-1-en-1-yl)boronic acid is a boronic acid derivative characterized by an amino group (-NH₂) attached to a propenyl chain in the E (trans) configuration. Boronic acids are widely utilized in organic synthesis (e.g., Suzuki-Miyaura cross-couplings) and medicinal chemistry due to their ability to form reversible covalent bonds with diols and nucleophilic residues (e.g., serine in enzymes) .

Properties

Molecular Formula |

C3H8BNO2 |

|---|---|

Molecular Weight |

100.91 g/mol |

IUPAC Name |

[(E)-3-aminoprop-1-enyl]boronic acid |

InChI |

InChI=1S/C3H8BNO2/c5-3-1-2-4(6)7/h1-2,6-7H,3,5H2/b2-1+ |

InChI Key |

UYVMTOKKKKFXAS-OWOJBTEDSA-N |

Isomeric SMILES |

B(/C=C/CN)(O)O |

Canonical SMILES |

B(C=CCN)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-(3-Aminoprop-1-en-1-yl)boronic acid typically involves the use of boronic acid derivatives and appropriate amine precursors. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl or vinyl boronic acid with an appropriate halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods: Industrial production of this compound may involve continuous flow setups for handling and performing organolithium chemistry on a multigram scale . This method allows for high throughput and efficient synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions: (E)-(3-Aminoprop-1-en-1-yl)boronic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the propene backbone.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include boronic esters, amine derivatives, and substituted propene compounds.

Scientific Research Applications

(E)-(3-Aminoprop-1-en-1-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-(3-Aminoprop-1-en-1-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis applications . The amino group can participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and specificity.

Comparison with Similar Compounds

Antiproliferative Activity: Aromatic vs. Aliphatic Boronic Acids

- Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit potent antiproliferative effects in triple-negative breast cancer (4T1 cells), with IC₅₀ values of 0.2251 µM and 0.1969 µM , respectively . These aromatic derivatives rely on π-π stacking for target binding but face solubility challenges due to hydrophobicity.

- The amino group improves water solubility, which may enhance bioavailability compared to aromatic analogs .

Enzyme Inhibition: Amino Group Impact

- FL-166 , a bifunctional aryl boronic acid, inhibits SARS-CoV-2 3CLpro protease with a Kᵢ of 40 nM . Its potency arises from boronic acid binding to serine residues and aromatic interactions with the active site.

- The amino group in (E)-(3-Aminoprop-1-en-1-yl)boronic acid could mimic FL-166’s dual functionality, with the amino group forming hydrogen bonds to stabilize enzyme-inhibitor complexes .

Tubulin Polymerization Inhibition

Solubility and Stereochemical Considerations

- Pyrrolidine boronic acids exist as racemic mixtures, which can reduce binding specificity . In contrast, the defined E configuration of this compound ensures consistent stereoelectronic interactions with targets.

- Azobenzene boronic acids show a 20-fold enhancement in diol binding upon E→Z isomerization . The E configuration in the target compound may similarly optimize binding to diol-rich biomolecules (e.g., glycoproteins on HIV gp120) .

Data Table: Comparative Analysis of Boronic Acid Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.